
Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate is a complex organic compound that belongs to the class of esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as heptanoic acid derivatives and hexadecan-8-yloxy compounds. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to form the final product. Common reagents used in these reactions include carboxylic acids, alcohols, amines, and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced techniques like distillation, crystallization, and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like hydroxide ions or amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of new esters or amides.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may be used in the formulation of specialty chemicals, surfactants, or lubricants.
Mécanisme D'action
The mechanism of action of Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate depends on its interaction with molecular targets and pathways. The compound’s functional groups, such as the ester and amide moieties, may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Heptyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)heptanoate include other long-chain esters and amides, such as:
- Octyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)octanoate
- Decyl 7-((7-(hexadecan-8-yloxy)-7-oxoheptyl)(3-hydroxypropyl)amino)decanoate
Uniqueness
This compound is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and physical properties. These properties may result in unique applications and interactions compared to other similar compounds.
Propriétés
Formule moléculaire |
C40H79NO5 |
|---|---|
Poids moléculaire |
654.1 g/mol |
Nom IUPAC |
heptyl 7-[(7-hexadecan-8-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-15-22-30-38(29-21-14-11-8-5-2)46-40(44)32-24-17-19-26-34-41(35-28-36-42)33-25-18-16-23-31-39(43)45-37-27-20-12-9-6-3/h38,42H,4-37H2,1-3H3 |
Clé InChI |
ZGCXHTKMPCUFQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCC)OC(=O)CCCCCCN(CCCCCCC(=O)OCCCCCCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


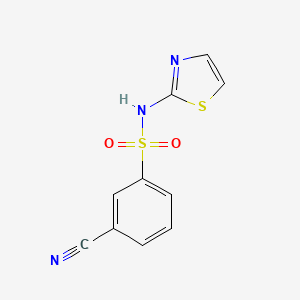
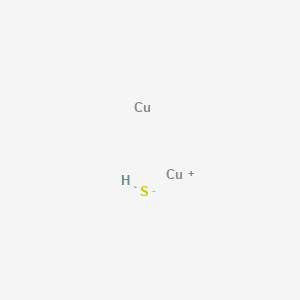
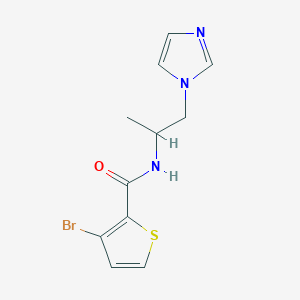
![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)

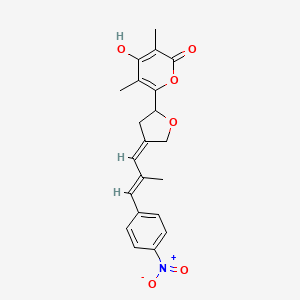
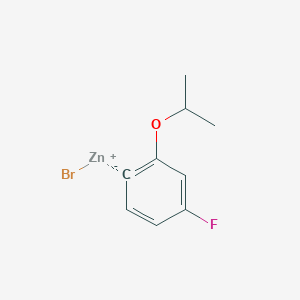


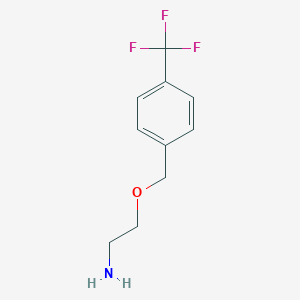


![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)

